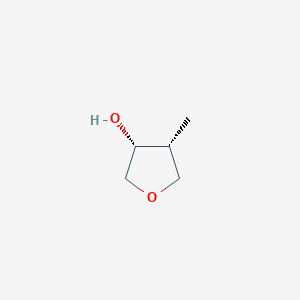

(3R,4R)-4-Methyltetrahydrofuran-3-ol

Description

Significance of the Tetrahydrofuran (B95107) Core in Chiral Molecule Synthesis

The tetrahydrofuran (THF) ring is a five-membered cyclic ether that can be adorned with various substituents, leading to a diverse family of chiral molecules. The stereoselective synthesis of substituted tetrahydrofurans has been a significant focus of research due to their prevalence in nature. chemistryviews.org These cyclic ethers are key components of many natural products, including polyether ionophores, annonaceous acetogenins, and various lignans, which often exhibit potent anticancer, antimicrobial, and other therapeutic properties.

The development of methodologies for the enantioselective and diastereoselective construction of the THF core is crucial for the total synthesis of these complex natural products and their analogues. rsc.org Synthetic strategies often involve intramolecular cyclization reactions, such as etherification of haloalcohols, ring-opening of epoxides, and various cycloaddition reactions. nih.govorganic-chemistry.org The ability to control the stereochemistry at multiple centers within the THF ring is a testament to the advancements in asymmetric catalysis and stereocontrolled synthesis.

Distinct Stereochemical Attributes of (3R,4R)-4-Methyltetrahydrofuran-3-ol in Organic Synthesis

This compound possesses two contiguous stereocenters with a trans relationship between the methyl group at the C4 position and the hydroxyl group at the C3 position. This specific stereochemical arrangement provides a rigid and well-defined scaffold that can be exploited in asymmetric synthesis.

The presence of both a hydroxyl and a methyl group on the tetrahydrofuran ring allows for further functionalization and elaboration into more complex molecular architectures. The hydroxyl group can act as a nucleophile or be converted into a good leaving group, facilitating the introduction of other functionalities. The methyl group, with its defined stereochemistry, can influence the facial selectivity of reactions on adjacent centers, acting as a stereodirecting element. This inherent chirality makes this compound a valuable chiral precursor for the synthesis of more intricate molecules.

The strategic placement of the methyl and hydroxyl groups can also impact the conformational preferences of the tetrahydrofuran ring, which can, in turn, influence the outcome of subsequent chemical transformations. This level of stereochemical control is highly desirable in the synthesis of target molecules with multiple stereocenters.

Historical Context and Early Preparative Efforts

The synthesis of chiral substituted tetrahydrofurans has evolved significantly over the decades. Early methods often relied on the resolution of racemic mixtures or the use of chiral starting materials from the "chiral pool," such as carbohydrates and amino acids. nih.gov These approaches, while effective, were sometimes limited by the availability of the starting materials and the number of synthetic steps required.

The development of asymmetric synthesis has provided more direct and efficient routes to enantiomerically pure tetrahydrofurans. While specific early preparative efforts for this compound are not extensively documented in readily available literature, the general strategies for accessing chiral 3,4-disubstituted tetrahydrofurans provide a likely historical context. These methods would have included diastereoselective reductions of corresponding ketones or the opening of chiral epoxides with appropriate nucleophiles.

Modern synthetic approaches to such structures often employ catalytic asymmetric methods, including asymmetric dihydroxylation, epoxidation, and various cyclization strategies that allow for high levels of stereocontrol. nih.gov For instance, the enantioselective synthesis of related 2-methyl-tetrahydrofuran-3-thiol acetates has been achieved through Sharpless asymmetric dihydroxylation as a key step to establish the desired stereochemistry. nih.gov Such advanced methodologies have made chiral building blocks like this compound more accessible for their application in complex molecule synthesis.

Structure

3D Structure

Properties

IUPAC Name |

(3R,4R)-4-methyloxolan-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-4-2-7-3-5(4)6/h4-6H,2-3H2,1H3/t4-,5+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYIORKUEZVVKEL-UHNVWZDZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCC1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1COC[C@@H]1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3r,4r 4 Methyltetrahydrofuran 3 Ol and Its Stereoisomers

Enantioselective and Diastereoselective Approaches to the Tetrahydrofuran (B95107) Skeleton

The synthesis of enantiomerically pure (3R,4R)-4-methyltetrahydrofuran-3-ol requires strategies that can establish two adjacent stereocenters with a specific cis relative and absolute configuration. Methodologies range from the stereoselective reduction of a prochiral ketone to complex cyclization reactions of acyclic precursors.

Asymmetric catalytic reduction of a prochiral ketone, 4-methyltetrahydrofuran-3-one, represents a direct and atom-economical approach to accessing chiral tetrahydrofuran-3-ols. This strategy relies on the use of a chiral catalyst, typically a transition metal complexed with a chiral ligand, to selectively deliver a hydride to one face of the carbonyl group.

Research in this area has led to the development of various catalytic systems, often employing ruthenium, rhodium, or iridium. The choice of metal, chiral ligand, and reaction conditions is critical for achieving high levels of both diastereoselectivity (favoring the cis product over the trans) and enantioselectivity (favoring the 3R,4R enantiomer). While specific examples for the reduction of 4-methyltetrahydrofuran-3-one are specialized, the principles are well-established for related cyclic ketones. The stereochemical outcome is dictated by the steric and electronic interactions within the catalyst-substrate complex during the hydride transfer step.

Biocatalysis has emerged as a powerful tool for asymmetric synthesis due to the high stereoselectivity of enzymes and the mild reaction conditions employed. researchgate.net Alcohol dehydrogenases (ADHs) are particularly effective for the stereoselective reduction of prochiral ketones to produce optically active alcohols. researchgate.net

The asymmetric reduction of 4-methyltetrahydrofuran-3-one can be achieved using ADHs that exhibit specific stereopreferences. By selecting an appropriate ADH, it is possible to synthesize different stereoisomers of 4-methyltetrahydrofuran-3-ol. For instance, an ADH that follows Prelog's rule would typically yield the (S)-alcohol, while an anti-Prelog ADH would produce the (R)-alcohol. researchgate.net To obtain the (3R,4R) isomer, an enzyme must be selected that not only controls the stereochemistry at the newly formed C3 center but also operates effectively on the (4R)-configured substrate.

The following table summarizes representative biocatalytic reductions for producing chiral alcohols, illustrating the high selectivity achievable with enzymatic transformations.

| Enzyme Catalyst | Substrate | Product Stereoisomer | Enantiomeric Excess (ee) | Diastereomeric Excess (de) |

| ADH from Lactobacillus kefir | Tetrahydrothiophene-3-one | (R)-Tetrahydrothiophene-3-ol | >99% | N/A |

| ADH from Pseudomonas sp. | Ethyl 4-chloroacetoacetate | Ethyl (S)-4-chloro-3-hydroxybutanoate | >99% | N/A |

| TbSADH Variant 1 | Tetrahydrofuran-3-one | (S)-Tetrahydrofuran-3-ol | High | N/A |

| TbSADH Variant 2 | Tetrahydrofuran-3-one | (R)-Tetrahydrofuran-3-ol | High | N/A |

Data is illustrative of the high selectivity of ADH enzymes on related substrates. researchgate.netresearchgate.net

Enzymatic kinetic resolution is an alternative biocatalytic strategy. This involves the use of enzymes, such as lipases, to selectively acylate one enantiomer of a racemic mixture of (±)-cis-4-methyltetrahydrofuran-3-ol, allowing for the separation of the unreacted (3R,4R) enantiomer from its acylated (3S,4S) counterpart.

Chiral pool synthesis utilizes readily available, enantiopure natural products as starting materials. Carbohydrates, such as D-ribose or D-mannose, are versatile chiral building blocks because of their abundant, pre-defined stereocenters. researchgate.net

A synthetic route to a substituted 3-hydroxytetrahydrofuran (B147095) can commence from a carbohydrate like D-mannose. nih.gov The synthesis involves a series of functional group manipulations to convert the pyranose or furanose form of the sugar into an acyclic precursor that is primed for cyclization. The stereocenters present in the original carbohydrate are strategically retained to become the stereocenters in the final tetrahydrofuran product. For example, the C2 and C3 stereocenters of a suitably protected mannose derivative could be transformed to become the C4 and C3 stereocenters, respectively, of the target molecule. This approach ensures the desired absolute stereochemistry is carried through from the start of the synthesis. researchgate.net

Stereoselective cyclization reactions are a cornerstone of tetrahydrofuran synthesis, where an acyclic precursor is converted into the cyclic product, often creating one or more stereocenters in the process. nih.gov The stereochemical outcome of these reactions is governed by the geometry of the precursor and the transition state of the cyclization. datapdf.comic.ac.uk

Radical Cyclization : Free radical chemistry provides mild and effective methods for ring formation. For instance, the radical cyclization of substituted γ-(prop-2-ynyloxy) epoxides can yield polysubstituted tetrahydrofurans. The stereoselectivity of these 5-hexenyl type cyclizations can be high, though it is often dependent on the nature of the substituents on the acyclic precursor. acs.org

Intramolecular SN' O-Cyclization : The intramolecular SN' reaction of an alkoxide with an allylic system offers a pathway to vinyl-substituted tetrahydrofurans. The stereochemistry can be controlled by tuning the geometry (E or Z) of the olefinic bond in the starting material, which influences the preferred conformation of the cyclization transition state. datapdf.com

5-endo-trig Cyclization : Treatment of sulfonyl-substituted homoallylic alcohols with a base can induce a 5-endo-trig cyclization to give substituted tetrahydrofurans. The diastereoselectivity of this process can be controlled by changing the geometry of the vinylic sulfone double bond in the precursor. ic.ac.uk

These methods demonstrate how the stereochemical information embedded in an acyclic starting material can be translated into the desired stereochemistry of the cyclic product.

Stereodivergent synthesis aims to provide access to all possible stereoisomers of a target molecule from a common starting material by simply changing the reagents or catalysts. researchgate.net This approach is highly valuable for creating stereoisomeric libraries for structure-activity relationship studies.

For a molecule like 4-methyltetrahydrofuran-3-ol with two stereocenters, there are four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). A stereodivergent synthesis could start from 4-methyl-4-en-3-one. This synthesis can be achieved through a one-pot procedure involving two sequential enzymatic reductions catalyzed by an ene-reductase (ER) and an alcohol dehydrogenase (ADH). researchgate.net The choice of specific ER and ADH enzymes for each reduction step determines the final stereoisomer produced.

The table below illustrates a conceptual pathway for stereodivergent synthesis.

| Step 1 Catalyst | Intermediate Stereocenter (C4) | Step 2 Catalyst | Final Stereoisomers (C3, C4) |

| Ene-Reductase 1 | (R)-4-methyltetrahydrofuran-3-one | ADH 1 (anti-Prelog) | (3R,4R) |

| Ene-Reductase 1 | (R)-4-methyltetrahydrofuran-3-one | ADH 2 (Prelog) | (3S,4R) |

| Ene-Reductase 2 | (S)-4-methyltetrahydrofuran-3-one | ADH 1 (anti-Prelog) | (3R,4S) |

| Ene-Reductase 2 | (S)-4-methyltetrahydrofuran-3-one | ADH 2 (Prelog) | (3S,4S) |

This dual-enzyme system provides a powerful and elegant strategy for accessing any of the four stereoisomers with high selectivity. researchgate.net

Total Synthesis Applications for Complex Molecules Incorporating the this compound Moiety

The substituted tetrahydrofuran motif is a key structural component in numerous complex natural products, including polyketides, lignans, and marine terpenes. nih.govnih.govmdpi.com The synthesis of these molecules often requires the development of specific strategies to construct the embedded tetrahydrofuran ring with the correct stereochemistry.

For example, the amphidinolide family of macrolides, isolated from marine dinoflagellates, often contains complex, highly substituted tetrahydrofuran rings. nih.gov In a total synthesis of Amphidinolide T1, a key fragment containing a trans-disubstituted tetrahydrofuran was constructed stereoselectively. The synthesis began with an allyl ether which was converted into an α-diazo ketone. A subsequent copper-catalyzed cyclization afforded a dihydrofuranone with high stereoselectivity, which was then further elaborated to create the required tetrahydrofuran-containing fragment for the final macrolide. nih.gov

In another example, the synthesis of the lignan (B3055560) (±)-paulownin involved a formal [3+2]-cycloaddition between an α-silyloxy aldehyde and a styrene (B11656) derivative, mediated by a Lewis acid, to generate the core 2-aryl-3-alkyltetrahydrofuran-4-ol structure. researchgate.net Such applications highlight the importance of robust and stereocontrolled methods for synthesizing the this compound moiety as a critical building block in the assembly of complex, biologically active molecules.

Emerging Synthetic Techniques in the Preparation of Substituted Tetrahydrofurans

The synthesis of substituted tetrahydrofurans, key structural units in many natural products, has been significantly advanced by the development of novel chemical technologies. These emerging techniques offer improvements in efficiency, selectivity, and environmental impact over traditional methods.

Photoredox Catalysis in Tetrahydrofuran Derivatization

Visible-light photoredox catalysis has surfaced as a powerful tool for organic synthesis, enabling the formation of complex bonds under mild conditions. This strategy has been successfully applied to the synthesis of highly substituted tetrahydrofurans. By harnessing the energy of visible light, photocatalysts can generate reactive radical intermediates from readily available precursors, which then participate in cyclization reactions to form the tetrahydrofuran ring. thieme-connect.comnih.gov

One notable approach involves the polar-radical-crossover cycloaddition of alkenes and alkenols, catalyzed by an acridinium/phenylmalononitrile photoredox system. rsc.org This method allows for the construction of tetrahydrofuran adducts with complete regiocontrol and the formation of up to four contiguous stereogenic centers. rsc.org Another strategy employs the synergy of photoredox and nickel catalysis to achieve decarboxylative cross-coupling of alkyl carboxylic acids with vinyl halides, providing a pathway to functionalized tetrahydrofurans. thieme-connect.com

The versatility of this technique is further demonstrated in the deoxygenative cyclization of monoallylated 1,2-diols. nih.gov In this process, the substrate is activated as an ethyl oxalate (B1200264) or a recyclable 3,5-bis(trifluoromethyl)benzoate (B8306798) ester. Upon irradiation with visible light in the presence of a photoredox catalyst, an alkyl radical is generated, which then undergoes a 5-exo-trig cyclization to yield chiral tetrahydrofuran derivatives. nih.gov Similarly, bromides bearing an internal oxygen nucleophile can react with styrenes under photoredox conditions to give tetrahydrofuran derivatives. rsc.org

The following table summarizes key aspects of selected photoredox-catalyzed methods for tetrahydrofuran synthesis.

| Catalytic System | Reactants | Key Reaction Type | Noteworthy Features |

| Acridinium/Phenylmalononitrile | Alkenes and Alkenols | Polar-Radical-Crossover Cycloaddition | High regiocontrol, formation of up to four stereocenters rsc.org |

| Ir(ppy)3 / Zn(OAc)2 | Bromo-compounds with internal O-nucleophile, Styrenes | Radical addition/cyclization | Synthesis of tricyclic compounds in one step rsc.org |

| Photoredox Catalyst / HAT Catalyst | Alkenes | Hydrogen Atom Transfer (HAT) | Generates reactive open-shell intermediates for cyclization thieme-connect.com |

| Ni-catalysis / Photoredox | Alkyl Carboxylic Acids, Vinyl Halides | Decarboxylative Cross-Coupling | Tolerant of various functional groups thieme-connect.com |

| Visible-light / Photoredox Catalyst | Monoallylated 1,2-diols | Deoxygenative 5-exo-trig Cyclization | Utilizes readily available starting materials, forms chiral products nih.gov |

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has gained prominence as a technique to accelerate reaction rates, often leading to higher yields and cleaner reactions compared to conventional heating. In the context of tetrahydrofuran synthesis, microwave irradiation has been employed to drive various cyclization and derivatization reactions.

For instance, the acid-catalyzed cyclodehydration of 1,4-butanediol (B3395766) to produce tetrahydrofuran can be efficiently conducted using microwave irradiation in conjunction with reusable heterogeneous acid catalysts like zeolites. nih.gov This approach represents a greener alternative to traditional energy-intensive industrial processes. nih.gov

Microwave technology has also been applied to multicomponent reactions for the synthesis of highly substituted dihydrofurans, which are precursors to tetrahydrofurans. A three-component triple cascade reaction between a pyridinium (B92312) ylide, phenacyl nitriles, and aldehydes under microwave irradiation yields fully substituted dihydrofurans with high efficiency. organic-chemistry.org Similarly, the Clauson-Kaas pyrrole (B145914) synthesis, which utilizes 2,5-dialkoxytetrahydrofurans as starting materials, can be significantly expedited under microwave conditions, often without the need for additional catalysts. acs.org These examples highlight the potential of microwave assistance to streamline the synthesis of complex heterocyclic systems.

| Reaction Type | Reactants | Catalyst/Conditions | Product | Advantage of Microwave |

| Cyclodehydration | 1,4-Butanediol | Heterogeneous acid catalysts | Tetrahydrofuran | Increased efficiency, greener process nih.gov |

| [1+1+3] Annulation | Pyridinium ylide, Phenacyl nitriles, Aldehydes | Microwave irradiation | Fully substituted dihydrofurans | High chemical yields, rapid synthesis organic-chemistry.org |

| Clauson-Kaas Synthesis | Primary amines, 2,5-Dialkoxytetrahydrofurans | Acetic acid or water | N-substituted pyrroles | Reduced reaction times, catalyst-free options acs.org |

One-Pot Synthesis Strategies

One-pot syntheses, where multiple reaction steps are performed in a single reaction vessel without isolating intermediates, offer significant advantages in terms of operational simplicity, resource efficiency, and waste reduction. Several elegant one-pot strategies have been devised for the asymmetric synthesis of substituted tetrahydrofuran derivatives.

One such method achieves the asymmetric synthesis of 2- and 2,3-disubstituted tetrahydrofurans from aldehydes in good yields and high enantiomeric excess. rsc.org This process involves a sequence of allyl/crotyl/alkoxyallylboration, hydroboration, iodination, and cyclization reactions performed in a single pot. rsc.org

Cascade reactions also provide an efficient route to complex tetrahydrofuran structures. A one-pot cascade reaction of aryldiazoacetates with allyl alcohols, catalyzed by rhodium(II), leads to the highly diastereoselective formation of fully substituted tetrahydrofurans. rsc.org This sequence involves an O-H insertion followed by a stereoselective intramolecular Michael-type addition. rsc.org The development of DNA-compatible one-pot syntheses has further expanded the scope of these strategies, enabling the creation of multi-substituted dihydrofuran scaffolds for applications in DNA-encoded libraries. nih.gov

Strategies for Selective Functionalization on the Tetrahydrofuran Ring

Beyond the synthesis of the tetrahydrofuran core, its selective functionalization is crucial for elaborating complex target molecules. Direct C-H bond functionalization has emerged as a particularly powerful strategy, allowing for the introduction of new substituents onto the pre-formed ring system with high regioselectivity.

The C-H bonds adjacent to the ring oxygen (α-position) are the most activated and are common targets for functionalization. Photocatalysis has enabled the site-selective α-C–H functionalization of tetrahydrofuran for C–S and C–C cross-couplings. rsc.org This metal-free approach uses a photocatalyst to generate bromine radicals, which selectively activate the α-C–H bond. rsc.org Semiconductor quantum dots under visible light irradiation have also been shown to activate the α-C-H bond of tetrahydrofuran, allowing it to engage in radical cross-coupling or addition reactions under redox-neutral conditions. nih.gov

Metal-mediated processes also offer routes to functionalized tetrahydrofurans. A zinc-mediated process, for example, achieves the C-H activation of tetrahydrofuran and its regioselective addition to alkynes under mild conditions. thieme-connect.comrsc.org Furthermore, the synergy of photoredox and nickel catalysis facilitates the α-oxy C(sp3)-H arylation of cyclic ethers like tetrahydrofuran. organic-chemistry.org

Stereoselective functionalization is also a key objective. The addition of titanium enolates to γ-lactol derivatives, for instance, can afford trans-2,5-disubstituted tetrahydrofurans with good diastereoselectivity. nih.gov Rhodium-catalyzed asymmetric C-H bond functionalization represents another sophisticated strategy to generate C-C bonds with control of stereochemistry. nih.gov These methods provide essential tools for the precise modification of the tetrahydrofuran scaffold, paving the way for the synthesis of complex natural products and pharmaceuticals.

Chemical Reactivity and Mechanistic Investigations of 3r,4r 4 Methyltetrahydrofuran 3 Ol and Its Derivatives

Oxidation Reactions of the Hydroxyl Functionality

The secondary hydroxyl group in (3R,4R)-4-Methyltetrahydrofuran-3-ol can be readily oxidized to the corresponding ketone, (4R)-4-Methyltetrahydrofuran-3-one. The choice of oxidizing agent is crucial to prevent over-oxidation or side reactions. Mild oxidizing agents are generally preferred for this transformation.

Commonly employed reagents for the oxidation of secondary alcohols to ketones include chromium-based reagents like Pyridinium (B92312) chlorochromate (PCC) and conditions such as the Swern and Dess-Martin periodinane (DMP) oxidations. These methods are known for their efficiency and selectivity for alcohols in the presence of other functional groups. While specific studies detailing the oxidation of this compound are not extensively documented in publicly available literature, the expected reactivity follows established principles of alcohol oxidation.

The general transformation is as follows:

This compound → (4R)-4-Methyltetrahydrofuran-3-one

Below is a table summarizing the expected outcomes and conditions for the oxidation of this compound based on standard oxidation protocols.

| Oxidizing Agent/Method | Typical Solvent(s) | Anticipated Product | General Remarks |

|---|---|---|---|

| Pyridinium chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | (4R)-4-Methyltetrahydrofuran-3-one | A mild and selective reagent for oxidizing secondary alcohols to ketones. |

| Swern Oxidation (oxalyl chloride, DMSO, triethylamine) | Dichloromethane (CH₂Cl₂) | (4R)-4-Methyltetrahydrofuran-3-one | Effective under mild, low-temperature conditions, avoiding harsh reagents. |

| Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂) | (4R)-4-Methyltetrahydrofuran-3-one | A versatile and selective oxidant with a broad functional group tolerance. |

Reduction Reactions of the Tetrahydrofuran (B95107) Ring System

The tetrahydrofuran ring is generally stable to reduction under standard conditions. Cleavage of the C-O bonds within the ether linkage typically requires harsh reducing agents or catalytic hydrogenolysis. Reagents like lithium aluminum hydride (LiAlH₄) can, under forcing conditions, lead to ring opening. However, more commonly, reduction reactions in the context of derivatives of this compound would target the ketone functionality of (4R)-4-Methyltetrahydrofuran-3-one.

The reduction of this ketone is a stereoselective process, influenced by the existing stereocenter at the C4 position. The approach of the hydride reagent can be directed by the methyl group, leading to the formation of either the starting material, this compound, or its diastereomer, (3S,4R)-4-Methyltetrahydrofuran-3-ol. The stereochemical outcome is dependent on the steric bulk of the reducing agent and the reaction conditions.

The general transformation is as follows:

(4R)-4-Methyltetrahydrofuran-3-one → this compound and/or (3S,4R)-4-Methyltetrahydrofuran-3-ol

A summary of potential reducing agents and their expected stereochemical outcomes is presented in the table below.

| Reducing Agent | Typical Solvent(s) | Expected Major Diastereomer | General Remarks |

|---|---|---|---|

| Sodium borohydride (B1222165) (NaBH₄) | Methanol (MeOH), Ethanol (EtOH) | Stereoselectivity is dependent on steric hindrance; likely a mixture of diastereomers. | A mild and selective reagent for the reduction of ketones. |

| Lithium aluminum hydride (LiAlH₄) | Diethyl ether (Et₂O), Tetrahydrofuran (THF) | A powerful reducing agent; stereoselectivity can be influenced by chelation control. | Can also reduce other functional groups if present. |

| Lithium tri-sec-butylborohydride (L-Selectride®) | Tetrahydrofuran (THF) | Generally provides high stereoselectivity for the thermodynamically less stable alcohol due to its steric bulk. | A sterically hindered and highly stereoselective reducing agent. |

Nucleophilic Substitution Reactions on the Hydroxyl Group and Ring System

The hydroxyl group of this compound can undergo nucleophilic substitution. To facilitate this, the hydroxyl group must first be converted into a good leaving group, such as a tosylate, mesylate, or halide. Subsequent reaction with a nucleophile will typically proceed with inversion of stereochemistry at the C3 position, affording the (3S) product. The Mitsunobu reaction is a notable method for achieving this inversion of stereochemistry directly from the alcohol. organic-chemistry.orgresearchgate.net

Nucleophilic attack on the carbon atoms of the tetrahydrofuran ring is also possible, particularly under acidic conditions which activate the ether oxygen. This can lead to ring-opening, as will be discussed in a later section.

A representative nucleophilic substitution reaction is the Mitsunobu reaction:

This compound + Nucleophile → (3S,4R)-4-Methyl-3-(nucleophile)tetrahydrofuran

The following table outlines some potential nucleophilic substitution reactions.

| Reaction Type | Reagents | Product Type | Key Features |

|---|---|---|---|

| Mitsunobu Reaction | Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD), Nucleophile (e.g., a carboxylic acid, phthalimide) | Inverted ester or other substituted product | Proceeds with inversion of stereochemistry at the alcohol carbon. organic-chemistry.org |

| Tosylation followed by Sₙ2 | 1. p-Toluenesulfonyl chloride (TsCl), Pyridine 2. Nucleophile (e.g., NaN₃, NaCN) | Inverted azide, nitrile, or other substituted product | A two-step process involving the formation of a tosylate leaving group. |

| Halogenation | Thionyl chloride (SOCl₂) or Phosphorus tribromide (PBr₃) | (3S,4R)-3-Chloro-4-methyltetrahydrofuran or (3S,4R)-3-Bromo-4-methyltetrahydrofuran | Conversion of the alcohol to a halide, often with inversion of stereochemistry. |

Ring-Opening and Rearrangement Pathways

The tetrahydrofuran ring, while generally stable, can undergo ring-opening reactions under specific conditions. Acid-catalyzed ring-opening is a common pathway, often initiated by protonation of the ether oxygen, making the ring more susceptible to nucleophilic attack. The regioselectivity of the ring-opening is influenced by steric and electronic factors of the substituents on the ring. For this compound, nucleophilic attack could potentially occur at either the C2 or C5 position.

Lewis acids can also promote ring-opening and rearrangement reactions of tetrahydrofuran derivatives. These reactions can lead to the formation of a variety of acyclic products, with the specific outcome depending on the nature of the Lewis acid and the substrate.

Rearrangements can also be initiated from intermediates formed during other reactions, such as the oxocarbenium ions discussed in the next section. These rearrangements can lead to the formation of different ring systems or constitutional isomers.

Mechanistic Studies of Key Transformations (e.g., Oxocarbenium Ion Intermediates)

Many reactions involving the tetrahydrofuran ring, particularly those at the anomeric carbon (C2 or C5) or adjacent positions, are proposed to proceed through oxocarbenium ion intermediates. nih.govnih.govnih.gov An oxocarbenium ion is a resonance-stabilized cation with the positive charge delocalized between a carbon and an adjacent oxygen atom. The formation of such an intermediate can be facilitated by the departure of a leaving group from a carbon atom adjacent to the ring oxygen.

In the context of derivatives of this compound, an oxocarbenium ion could be formed, for example, by the elimination of a leaving group from the C2 position. The stereochemistry of the substituents on the ring, such as the methyl group at C4, plays a crucial role in controlling the conformation of the oxocarbenium ion intermediate, which in turn dictates the stereochemical outcome of the subsequent nucleophilic attack. nih.gov

Computational studies on substituted furanosides have shown that the substituents on the ring significantly influence the energy landscape of the oxocarbenium ion, favoring certain conformations and thus leading to high stereoselectivity in glycosylation reactions. nih.govnih.gov These models can be extended to understand the reactivity of substituted tetrahydrofurans like this compound. The methyl group at the C4 position would be expected to influence the preferred conformation of any transient oxocarbenium ion, thereby directing the approach of incoming nucleophiles.

Applications of 3r,4r 4 Methyltetrahydrofuran 3 Ol As a Chiral Synthon in Advanced Organic Synthesis

Role as a Chiral Building Block in Asymmetric Synthesis

In asymmetric synthesis, the primary goal is to create chiral molecules with a high degree of enantiomeric or diastereomeric purity. Using a "chiral pool" approach, where a readily available enantiopure compound is used as a starting material, is an efficient strategy to achieve this. (3R,4R)-4-Methyltetrahydrofuran-3-ol is an exemplary chiral building block, providing a pre-defined stereochemical framework that can be elaborated into more complex target molecules.

The utility of such chiral THF cores has been demonstrated in the stereoselective and stereodivergent synthesis of key intermediates for acetogenins, a class of natural products with significant biological activities. nih.gov Methodologies involving the asymmetric alkynylation of α-oxyaldehydes have been developed to produce various stereoisomers of THF-containing fragments with high diastereoselectivity. nih.gov The defined stereocenters at the C3 and C4 positions of this compound allow chemists to bypass several steps that would otherwise be required to set these stereocenters, thereby streamlining the synthetic route. This approach offers a significant advantage in controlling the absolute and relative configuration of stereocenters in the final product, a critical factor in the synthesis of complex targets like cyclopentanoids and other biologically active compounds. documentsdelivered.com

Integration into Nucleoside Analogues and Related Biologically Active Scaffolds

One of the most significant applications of this compound and structurally related scaffolds is in the synthesis of nucleoside analogues. researchgate.netnih.gov These molecules mimic natural purine (B94841) or pyrimidine (B1678525) nucleosides and can interfere with DNA/RNA synthesis or other metabolic pathways, making them potent antiviral and anticancer agents. nih.gov The tetrahydrofuran (B95107) ring of the synthon acts as a surrogate for the furanose (ribose or deoxyribose) sugar found in natural nucleosides.

Modifications to the sugar moiety are a cornerstone of nucleoside analogue drug design, and introducing substituents like a methyl group at the 4'-position (corresponding to the C4 methyl group of the synthon) can confer unique and advantageous biological properties. For instance, the renowned anti-HCV drug Sofosbuvir contains a 4'-fluoro-4'-methyl substituted furanose ring, demonstrating the therapeutic potential of such modifications. nih.gov The this compound scaffold provides a direct entry point to novel 3'-hydroxy-4'-methyl nucleoside analogues, which can be evaluated for a wide range of biological activities.

Table 1: Examples of Biologically Active Scaffolds Incorporating Modified Tetrahydrofuran Rings

| Scaffold/Drug Name | Structural Modification | Therapeutic Area |

| Sofosbuvir | 2'-Fluoro, 2'-Methyl Ribofuranose Analogue | Antiviral (Hepatitis C) nih.gov |

| Gemcitabine | 2',2'-Difluoro Deoxyribofuranose Analogue | Anticancer nih.gov |

| Clofarabine | 2'-Fluoro Arabinofuranose Analogue | Anticancer nih.gov |

| 4'-Thiacytidine Analogues | Furanose oxygen replaced by sulfur | Anticancer nih.gov |

The crucial step in synthesizing a nucleoside analogue from this compound is the glycosylation reaction, which involves coupling the heterocyclic nucleobase to the furanose mimic. Several established strategies can be employed for this transformation.

SN2 Type Coupling: The hydroxyl group at the C3 position can be converted into a good leaving group (e.g., a tosylate or mesylate). Subsequent reaction with a silylated nucleobase can proceed via an SN2 mechanism to form the crucial C-N bond, though this requires careful control of stereochemistry.

Mitsunobu Chemistry: The Mitsunobu reaction provides a reliable method for coupling the hydroxyl group directly with a nucleobase under mild, stereoinvertive conditions. This is particularly useful for controlling the anomeric configuration.

Vorbrüggen Conditions: The Vorbrüggen reaction is one of the most widely used methods for nucleoside synthesis. nih.govmdpi.com It typically involves reacting a silylated purine or pyrimidine base with an activated sugar derivative (e.g., an acetate) in the presence of a Lewis acid catalyst like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). mdpi.com This method often proceeds with high stereoselectivity, favouring the formation of the desired β-anomer.

Silyl-Hilbert-Johnson Reaction: This classic method involves the reaction of a silylated heterocycle with a glycosyl halide. It provides another reliable route to form the C-N glycosidic bond.

Enzymatic Glycosylation: Biocatalysis offers a highly stereoselective alternative. Nucleoside phosphorylases can catalyze the formation of the glycosidic bond, often with excellent control over the anomeric configuration and regioselectivity.

After the nucleobase is attached, the resulting nucleoside analogue must often be converted into its corresponding nucleotide to exert biological activity. This requires selective phosphorylation of the hydroxyl group. nih.gov For analogues derived from this compound, the hydroxyl group corresponds to the 3'-position of a natural nucleoside.

The process of 3'-phosphorylation is a well-established transformation in medicinal chemistry. rsc.org Various phosphorylating agents can be used to install a monophosphate group, which can then be further converted to the active di- or triphosphate form by cellular kinases. The synthesis of 5'-phosphorylated triazolyl nucleoside analogues has demonstrated that this functionalization is critical for antiviral activity. nih.gov The presence of the phosphate (B84403) moiety is essential for recognition by viral polymerases and for incorporation into the growing DNA or RNA chain, leading to chain termination and inhibition of viral replication.

Precursor for Natural Product Total Synthesis

The rigid, stereochemically defined structure of this compound makes it an attractive starting material for the total synthesis of various natural products containing a substituted tetrahydrofuran core.

Isomuscarines: The isomuscarines are a family of diastereomeric natural products that feature a 2,5-disubstituted-3-hydroxytetrahydrofuran nucleus. researchgate.net Syntheses of these compounds have been reported that construct the THF ring during the synthesis. researchgate.net Employing this compound as a starting material would represent a more convergent approach, where the core THF ring and its C3/C4 stereochemistry are already established, greatly simplifying the synthetic challenge.

Marliolide: Marliolide is a natural product containing a γ-lactone (a dihydrofuran-2-one) ring with stereocenters that are structurally related to the THF core of the title compound. The stereoselective total synthesis of Marliolide has been accomplished using a chiral pool approach starting from D-glucose. nih.govdocumentsdelivered.com This synthesis involves multiple steps to construct the substituted lactone ring. Starting from a pre-formed chiral synthon like this compound could provide a more direct and efficient pathway to this and other related γ-lactone natural products.

Table 2: Natural Product Targets for Synthesis Using THF Scaffolds

| Natural Product | Core Structure | Synthetic Strategy Highlight |

| Isomuscarines | Substituted Tetrahydrofuran | Construction of THF nucleus via radical cyclization researchgate.net |

| Marliolide | Substituted γ-Lactone | Chiral pool approach from D-glucose nih.govdocumentsdelivered.com |

| Paulownin | Furofuran Lignan (B3055560) | Formal [3+2]-cycloaddition to form THF ring researchgate.net |

Contribution to the Synthesis of Fine Chemicals and Pharmaceutical Intermediates

Beyond its use in specific total synthesis campaigns, this compound and its stereoisomers are valuable intermediates in the broader fine chemical and pharmaceutical industries. researchgate.net The demand for enantiopure building blocks is consistently high, as they are essential for the production of active pharmaceutical ingredients (APIs).

Patent literature indicates that this chiral scaffold is used as an intermediate in the synthesis of a variety of therapeutic agents. These include substituted pyrrolo[2,3-d]pyrimidines and C-linked isoquinoline (B145761) amides developed as LRRK2 inhibitors, which are targets for neurodegenerative diseases. chiralen.com Its incorporation into complex molecules demonstrates its utility and reliability as a chiral building block for creating new chemical entities with therapeutic potential. The availability of such intermediates is crucial for the pharmaceutical fine chemicals market, enabling the scalable and efficient production of next-generation medicines. researchgate.net

Computational Chemistry and Theoretical Investigations of 3r,4r 4 Methyltetrahydrofuran 3 Ol

Conformational Analysis and Energy Minima

A proper conformational analysis would involve mapping the potential energy surface of the molecule to identify its most stable three-dimensional structures. This typically involves rotating the key dihedral angles, such as the C-C and C-O bonds within the tetrahydrofuran (B95107) ring and the orientation of the hydroxyl and methyl groups. The relative energies of different conformers (e.g., envelope and twist conformations of the five-membered ring) and the energy barriers between them would be calculated to determine the most populated states at a given temperature. However, no such data is publicly available for this specific stereoisomer.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, using methods like Density Functional Theory (DFT), are essential for understanding the electronic properties of a molecule. These calculations would provide information on the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. These parameters are crucial for predicting the molecule's reactivity, including its susceptibility to nucleophilic or electrophilic attack. In the absence of such calculations for (3R,4R)-4-Methyltetrahydrofuran-3-ol, any prediction of its electronic structure and reactivity would be unsubstantiated.

Investigation of Intra- and Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

The presence of a hydroxyl group in this compound strongly suggests the importance of hydrogen bonding. Computationally, this would be investigated by analyzing potential intramolecular hydrogen bonds (for example, between the hydroxyl group and the ether oxygen of the ring) and the formation of intermolecular hydrogen bonding networks in condensed phases. These interactions significantly influence the physical properties of the compound, such as its boiling point and solubility. Without specific computational models, a quantitative description of these interactions is not possible.

Computational Studies on Reaction Mechanisms and Transition States

Computational studies are invaluable for elucidating the step-by-step mechanisms of chemical reactions, including the identification of transient intermediates and the calculation of the energy profiles of transition states. For this compound, this could involve studying its reactions at the hydroxyl group, the ether linkage, or those influenced by its specific stereochemistry. However, no computational investigations into the reaction mechanisms involving this compound have been reported in the scientific literature.

Future Directions and Emerging Research Avenues for 3r,4r 4 Methyltetrahydrofuran 3 Ol Research

Development of More Efficient, Sustainable, and Scalable Synthetic Routes

Future research will likely prioritize the development of synthetic pathways to (3R,4R)-4-Methyltetrahydrofuran-3-ol that are not only efficient in terms of yield but also adhere to the principles of green chemistry. A significant area of exploration is the use of biocatalysis. Enzyme-mediated reactions, such as those involving Baeyer-Villiger monooxygenases, have shown promise in the stereoselective synthesis of related tetrahydrofuran-based natural products. researchgate.net This chemo-enzymatic approach could offer a more sustainable alternative to traditional chemical methods by introducing chirality and functionality in fewer steps from simple starting materials. researchgate.net

Another avenue for sustainable synthesis involves photochemical reactions. Photochemical ring expansion of oxetanes, for instance, has been demonstrated as a mild and efficient method for producing tetrahydrofuran (B95107) derivatives. rsc.orgresearchgate.net Applying such light-mediated transformations could provide a novel and environmentally benign route to this compound. Furthermore, palladium-catalyzed methods for the stereoselective synthesis of substituted tetrahydrofurans from γ-hydroxy alkenes present a promising strategy for creating both C-C and C-O bonds with high diastereoselectivity. organic-chemistry.org

The following table summarizes potential sustainable synthetic strategies:

| Synthetic Strategy | Key Advantages | Potential for this compound |

| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced waste. | Enzymatic desymmetrization or kinetic resolution to achieve the desired (3R,4R) stereochemistry. |

| Photochemistry | Use of light as a renewable reagent, mild conditions. | Photochemical ring expansion or other light-induced cyclizations to form the tetrahydrofuran ring. |

| Palladium Catalysis | High efficiency and selectivity in bond formation. | Catalytic cyclization of acyclic precursors to control the relative stereochemistry of the methyl and hydroxyl groups. |

Exploration of New Applications in Novel Material Design

While the primary focus for substituted tetrahydrofurans has been in biologically active molecules, the unique structure of this compound makes it a candidate for the design of novel materials. The hydroxyl group provides a site for polymerization or grafting onto polymer backbones, potentially leading to new biodegradable polymers with specific thermal or mechanical properties. The inherent chirality of the molecule could also be exploited to create chiral polymers with applications in enantioselective separations or as chiral catalysts.

Future research could investigate the incorporation of this compound as a monomer or a chiral additive in the synthesis of polyesters, polyurethanes, or other functional polymers. The rigidity of the tetrahydrofuran ring combined with the stereospecific placement of the methyl and hydroxyl groups could influence the resulting polymer's morphology and properties in predictable ways.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including improved safety, better heat and mass transfer, and the potential for automation. flinders.edu.aunih.gov Future research should focus on adapting and optimizing the synthesis of this compound for flow chemistry platforms. This would not only enhance the efficiency and scalability of its production but also allow for the in-line purification and analysis of intermediates, leading to a more streamlined and cost-effective process. flinders.edu.au

Automated synthesis platforms, guided by real-time reaction monitoring, could be employed to rapidly screen various reaction conditions and catalysts, accelerating the discovery of optimal synthetic routes. This high-throughput approach would be invaluable for exploring the derivatization of this compound, as discussed in a later section.

Advanced Mechanistic Studies to Guide Rational Design

A deeper understanding of the reaction mechanisms involved in the synthesis of substituted tetrahydrofurans is crucial for the rational design of more efficient and selective catalysts and reaction conditions. rsc.orgresearchgate.net For instance, computational studies, such as Density Functional Theory (DFT), can provide insights into the transition states and intermediates of key bond-forming steps. nih.gov

Future mechanistic studies on the formation of this compound could focus on:

Understanding Stereocontrol: Elucidating the factors that govern the diastereoselectivity in cyclization reactions to favor the desired (3R,4R) isomer.

Catalyst Optimization: Using mechanistic insights to design catalysts that lower activation energies and improve turnover numbers.

Reaction Pathway Elucidation: Investigating potential side reactions and byproducts to optimize reaction conditions for higher purity and yield.

These studies will be instrumental in moving from empirical process optimization to a more predictive and design-oriented approach to synthesis.

Exploration of Derivatization for Enhanced Bioactivity or Specific Chemical Properties

The tetrahydrofuran motif is a common substructure in a wide array of biologically active natural products. nih.gov Substituted tetrahydrofurans have been designed and synthesized as ligands for HIV-1 protease inhibitors, demonstrating their potential in medicinal chemistry. rsc.orgnih.gov The hydroxyl group of this compound serves as a convenient handle for derivatization, allowing for the synthesis of a library of new compounds with potentially enhanced biological activity or tailored chemical properties.

Future research in this area could involve:

Synthesis of Analogs: Creating a series of derivatives by modifying the hydroxyl group (e.g., etherification, esterification) or introducing other functional groups to the tetrahydrofuran ring.

Biological Screening: Evaluating these new compounds for a range of biological activities, including antimicrobial, antiviral, and anticancer properties.

Structure-Activity Relationship (SAR) Studies: Using the screening data to establish relationships between the chemical structure of the derivatives and their biological activity, which can guide the design of more potent and selective molecules.

The following table outlines potential derivatization strategies and their objectives:

| Derivatization Strategy | Target Functional Group | Potential Outcome |

| Etherification/Esterification | Hydroxyl group | Modification of polarity, solubility, and metabolic stability for improved pharmacokinetic properties. |

| Introduction of New Substituents | Carbon backbone | Probing interactions with biological targets to enhance binding affinity and selectivity. |

| Ring Modification | Tetrahydrofuran ring | Altering the overall conformation and rigidity of the molecule to optimize biological activity. |

By systematically exploring these research avenues, the scientific community can unlock the full potential of this compound as a versatile chiral building block for a new generation of pharmaceuticals, materials, and other valuable chemical entities.

Q & A

Q. What are the recommended synthetic routes for (3R,4R)-4-Methyltetrahydrofuran-3-ol, and how can enantiomeric purity be ensured?

- Methodological Answer : Common synthetic approaches include stereoselective cyclization of diols or enzymatic resolution of racemic mixtures. For enantiomeric purity, chiral chromatography (e.g., HPLC with amylose-based columns) or asymmetric catalysis (e.g., Sharpless epoxidation derivatives) can be employed. Intermediate purification via recrystallization in polar aprotic solvents (e.g., acetonitrile) is critical to remove diastereomers . Monitoring reaction progress with -NMR or chiral GC ensures stereochemical fidelity.

Q. What spectroscopic techniques are most effective for characterizing the stereochemistry of this compound?

- Methodological Answer : - and -NMR are essential for confirming regiochemistry, while NOESY experiments can resolve spatial arrangements of substituents. X-ray crystallography (if single crystals are obtainable) provides definitive stereochemical assignment . Vibrational circular dichroism (VCD) is an advanced alternative for absolute configuration determination in solution .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer : Use NIOSH-approved safety goggles, nitrile gloves, and fume hoods to avoid skin/eye contact and inhalation. Store in a cool, dry environment (<25°C) under inert gas to prevent oxidation. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste. Consult SDS for specific hazard classifications (e.g., H315 for skin irritation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Cross-validate assays under standardized conditions (e.g., cell lines, incubation times). Use orthogonal techniques:

- In vitro : Compare enzyme inhibition (IC) across multiple kinetic models.

- In silico : Perform molecular docking studies to assess binding affinity consistency.

- Analytical : Verify compound purity (>98% via HPLC) to rule out impurity-driven artifacts .

Q. What strategies optimize the yield of this compound in multi-step syntheses involving sensitive intermediates?

- Methodological Answer :

- Protecting Groups : Temporarily mask hydroxyl groups with tert-butyldimethylsilyl (TBS) ethers to prevent side reactions.

- Low-Temperature Reactions : Conduct key steps (e.g., Grignard additions) at −78°C to stabilize intermediates.

- Catalysis : Use Pd-mediated cross-coupling for stereoretentive transformations.

- Workup : Employ flash chromatography with gradient elution (hexane/ethyl acetate) to isolate sensitive intermediates .

Q. How does the stereochemical configuration of this compound influence its reactivity in glycosylation reactions?

- Methodological Answer : The cis-diol configuration enhances nucleophilicity at the anomeric center, favoring β-selectivity in glycosylations. Steric effects from the methyl group can slow axial attack, increasing β/α ratios. Kinetic studies (e.g., -NMR for fluorinated analogs) reveal transition-state stabilization via hydrogen bonding with the 3-OH group. Computational modeling (DFT) further predicts regioselectivity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.